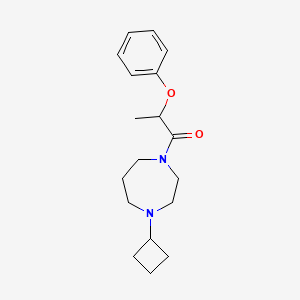

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one typically involves the formation of the diazepane ring followed by the introduction of the phenoxypropanone moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of a suitable amine with a cyclobutyl group can be achieved using a cyclization agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine (TEA). The phenoxypropanone moiety can then be introduced through a nucleophilic substitution reaction using phenol and an appropriate alkylating agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Phenol with alkylating agents like alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diazepanes with various functional groups.

Aplicaciones Científicas De Investigación

Neurological Disorders

Research indicates that compounds with similar structures to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one may act as antagonists for histamine H3 receptors. These receptors are involved in regulating neurotransmission and sleep patterns. Preliminary studies suggest that this compound could have therapeutic potential in treating neurological conditions such as Alzheimer's disease and narcolepsy .

Antidepressant Effects

The diazepane ring structure is known for its anxiolytic properties. Compounds with similar structural features have been evaluated for their effects on serotonin reuptake inhibition, suggesting that this compound may exhibit antidepressant-like effects through modulation of serotonin levels .

Antimicrobial Activity

The presence of the phenoxy group in the compound may confer antimicrobial properties. Research into related compounds has shown that they can exhibit activity against various bacterial strains, warranting further investigation into the antimicrobial potential of this compound .

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of diazepane derivatives similar to this compound. Results indicated significant anxiolytic effects in rodent models when administered at certain dosages, suggesting potential use in anxiety disorders .

Case Study 2: Antimicrobial Testing

In vitro testing of related phenoxy compounds showed promising results against Gram-positive bacteria. Future research should focus on evaluating the antimicrobial efficacy of this compound against a broader range of pathogens .

Mecanismo De Acción

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The compound may act as a receptor antagonist, binding to and inhibiting the activity of certain receptors. It can also function as an enzyme inhibitor, blocking the activity of enzymes involved in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one

- 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one

Uniqueness

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is unique due to its specific structural features, such as the presence of the cyclobutyl group and the phenoxypropanone moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound's structure includes a diazepane ring, a cyclobutyl group, and a phenoxypropanone moiety, which contribute to its biological activity and interactions with various molecular targets.

Structural Characteristics

The molecular formula of this compound is C18H26N2O with a molecular weight of approximately 286.4 g/mol. Its structural complexity allows for diverse interactions with biological systems, potentially enhancing its pharmacological profile.

The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that compounds with similar structural motifs can act as antagonists for histamine H3 receptors, which are implicated in neurotransmission and sleep regulation. This interaction indicates potential therapeutic roles in treating conditions such as Alzheimer's disease and narcolepsy.

In Vitro Studies

Research has indicated that compounds related to this compound exhibit significant inhibitory effects on human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE is a common mechanism for drugs targeting neurodegenerative diseases .

Table 1: Biological Activity Overview

| Compound Name | Target Enzyme/ Receptor | Activity Type | Reference |

|---|---|---|---|

| This compound | Histamine H3 receptor | Antagonist | |

| Piperazine derivatives | Human Acetylcholinesterase | Inhibitor |

Case Studies

A study involving the synthesis and evaluation of related diazepane derivatives demonstrated that these compounds could effectively inhibit AChE activity in vitro. The structure–activity relationship (SAR) analysis revealed that the presence of specific functional groups significantly influenced their inhibitory potency .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety of this compound.

Metabolism Studies

While detailed metabolic pathways for this specific compound are not extensively documented, related compounds have shown metabolic stability with phase I and phase II metabolic pathways being predominant. These pathways often involve cytochrome P450 enzymes leading to hydroxylation and conjugation reactions .

Propiedades

IUPAC Name |

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-15(22-17-9-3-2-4-10-17)18(21)20-12-6-11-19(13-14-20)16-7-5-8-16/h2-4,9-10,15-16H,5-8,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDJQLUCOCYUEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.